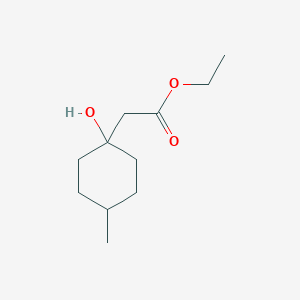

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

Description

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate is a cyclohexane-based ester featuring a hydroxyl (-OH) group at the 1-position and a methyl (-CH₃) group at the 4-position of the cyclohexyl ring. The ester functional group (-COO-) is linked to the cyclohexyl moiety via an acetoxy chain. Its structural complexity, involving stereochemical considerations (e.g., axial vs. equatorial hydroxyl orientation), influences its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate |

InChI |

InChI=1S/C11H20O3/c1-3-14-10(12)8-11(13)6-4-9(2)5-7-11/h9,13H,3-8H2,1-2H3 |

InChI Key |

RLYKHMZNRGILCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCC(CC1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate can be synthesized through the esterification of 2-(1-hydroxy-4-methylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or ethers.

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

The cyclohexyl ring and ester group are conserved across analogs, but substituent differences significantly alter physicochemical and biological properties:

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Hydroxyl vs. Oxo Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the ketone (4=O) in Ethyl 2-(4-oxocyclohexyl)acetate. This increases solubility in polar solvents (e.g., ethanol, water) but reduces thermal stability .

- Methyl vs.

- Functional Group Reactivity : The isocyanate (-NCO) group in Ethyl 2-(1-isocyanatocyclohexyl)acetate confers high reactivity toward nucleophiles (e.g., amines), unlike the hydroxyl group, which is more prone to acetylation or oxidation .

Structural Conformation and Crystallography

Cyclohexyl rings in analogs adopt varied conformations:

- Sofa Conformation : Observed in Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate, with puckering parameters (Q = 0.495 Å) indicating moderate distortion .

- Hydrogen-Bonding Networks : The hydroxyl group in the target compound likely forms intramolecular H-bonds with the ester carbonyl, stabilizing specific conformations. This contrasts with ureido or isocyanate analogs, where intermolecular H-bonding dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.